3-Amino-4,7-dihydroxycoumarin
描述
属性
CAS 编号 |
22375-63-9 |
|---|---|
分子式 |
C9H7NO4 |
分子量 |
193.16 g/mol |
IUPAC 名称 |
3-amino-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C9H7NO4/c10-7-8(12)5-2-1-4(11)3-6(5)14-9(7)13/h1-3,11-12H,10H2 |
InChI 键 |
QVNNPTBCHMRANE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2O)N |
产品来源 |
United States |
准备方法
Knoevenagel Condensation Followed by Functionalization
The Knoevenagel condensation is a cornerstone for constructing the coumarin backbone. Suljić and Pietruszka demonstrated the synthesis of coumarin derivatives via condensation of salicylaldehyde and diethyl malonate in ethanol, catalyzed by piperidine and acetic acid. While this method primarily yields 3-carbethoxycoumarins, subsequent hydrolysis and functionalization can introduce the amino group. For example, Brahmachari’s one-pot synthesis of coumarin-3-carboxylic acids using Meldrum’s acid and salicylaldehydes in water provides a carboxyl group at position 3, which can be converted to an amine via Curtius or Hofmann rearrangements.
Key Conditions :
- Catalysts : Sodium azide (50 mol%) or potassium carbonate (20 mol%).
- Solvent : Water or ethanol.
- Yields : 73–99% for carboxyl intermediates.
Alkylation-Rearrangement Strategy
A direct method for introducing the amino group involves alkylation of 7-hydroxycoumarins followed by thermal rearrangement. Sashidhara et al. reported the synthesis of 3-arylcoumarins via ultrasound-assisted Knoevenagel condensation, achieving 98% yield under optimized conditions. Building on this, recent work detailed in ACS Omega (2022) describes the conversion of 7-hydroxycoumarins to 7-aminocoumarins using α-bromoacetamides and cesium carbonate. Although this targets position 7, modifying the starting material to 4,7-dihydroxycoumarin and adjusting reaction sites could yield the desired 3-amino derivative.
Procedure :
- Alkylation : React 4,7-dihydroxycoumarin with α-bromoacetamide in acetonitrile using Cs₂CO₃.
- Rearrangement : Heat the intermediate in DMF with Cs₂CO₃ to induce Smiles rearrangement, forming the 3-amino product.
Yields : 73–85%.
Multi-Step Synthesis via Nitration/Reduction
Nitration followed by reduction offers a pathway to introduce the amino group at position 3. Matos et al. synthesized hydroxylated 3-phenylcoumarins via Perkin condensation of salicylaldehydes and phenylacetic acids. Adapting this method, nitration at position 3 using nitric acid/sulfuric acid, followed by catalytic hydrogenation (H₂/Pd-C), could yield 3-amino-4,7-dihydroxycoumarin.
Challenges :
- Regioselective nitration requires electron-donating groups (e.g., hydroxyl) to direct substitution.
- Competitive oxidation of hydroxyl groups necessitates protective strategies.
Enzymatic and Biosynthetic Approaches
Biosynthetic routes leveraging engineered enzymes provide sustainable alternatives. The novobiocin biosynthetic pathway in Streptomyces species involves three methylation steps catalyzed by NovO, NovU, and NovP. Genetic manipulation of these pathways enables the production of analogs. For instance, inactivation of the halogenase gene clo-hal in Streptomyces roseochromogenes yielded 8′-desmethyl derivatives, while expressing novO introduced methyl groups at position 8′. Such methods could be adapted to incorporate amino groups via tailored acyltransferases.
Advantages :
- High regioselectivity.
- Environmentally benign conditions.
Comparative Analysis of Methods
化学反应分析
Oxidation and Quinone Formation
3-Amino-4,7-dihydroxycoumarin undergoes oxidation to form quinone derivatives, which exhibit enhanced reactivity. This reaction is critical for exploring its role in biological systems and further chemical transformations.
Degradation Mechanisms
The compound interacts with hydroxyl radicals (HO- ) via two primary mechanisms:
| Mechanism | Key Features | Rate Constants (M⁻¹·s⁻¹) |
|---|---|---|
| HAT/PCET | Hydrogen atom transfer/proton-coupled electron transfer, forming stable radicals | Up to 10⁷ |
| SPLET | Sequential proton loss and electron transfer, leading to less reactive radicals | ~10³–10⁷ |
| RAF | Radical adduct formation on unsaturated bonds | — |
EPR studies confirm HO- scavenging activity, with reactivity decreasing in the order:
A₁–RH (91%) > A₂–RH (88%) > A₃–RH (81%) .
Functional Group Reactivity
-
Hydroxyl Groups : Participate in hydrogen bonding and proton transfer during radical scavenging .
-
Amino Group : Forms hydrogen bonds with carbonyl groups, influencing reactivity and stability .
-
Acetylation : Protects hydroxyl groups, enhancing solubility in basic conditions .
Structural Implications
The compound’s interactions with bacterial enzymes (e.g., DNA gyrase) are mediated by its planar aromatic structure and functional groups. Substitutions at the 3-amino position and hydroxyl groups modulate binding affinity and biological activity .
Key Reaction Data
科学研究应用
Antimicrobial Properties
One of the primary applications of 3-amino-4,7-dihydroxycoumarin is its use as an antibiotic. It acts as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition prevents bacterial growth and replication, making it effective against various Gram-positive bacteria .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Streptococcus pneumoniae | 1 µg/mL |
| Bacillus subtilis | 0.5 µg/mL |
Antioxidant Activity
The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications in various diseases related to oxidative stress.
Molecular Interaction Studies
Research involving this compound includes molecular docking studies to understand its binding affinity with bacterial enzymes like DNA gyrase. These studies utilize techniques such as spectroscopy to elucidate binding mechanisms and affinities .
Case Study: Molecular Docking Analysis
A study conducted on the interaction of this compound with DNA gyrase demonstrated a binding affinity comparable to that of established antibiotics like ciprofloxacin. The docking simulations revealed critical interactions that stabilize the drug-enzyme complex, highlighting the potential for developing new antibiotics based on this scaffold .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving chemical modifications of existing coumarins. The development of derivatives has expanded its applications in pharmacology.
Table 2: Synthetic Pathways for Derivatives
| Synthesis Method | Key Features |
|---|---|
| Alkylation | Introduction of alkyl groups enhances solubility |
| Acylation | Modifies reactivity towards biological targets |
| Hydroxylation | Increases antioxidant properties |
Pharmacological Insights
Recent studies have explored the pharmacological potential of coumarin derivatives, including those based on this compound. These derivatives have shown promise in treating conditions such as cancer, inflammation, and neurodegenerative diseases .
Case Study: Anticancer Activity
In vitro studies on derivatives of this compound revealed significant cytotoxic effects against various cancer cell lines. For instance, derivatives tested against human colon cancer (HCT-116) exhibited IC50 values below 20 µM, indicating potent anticancer activity .
作用机制
3-氨基-4,7-二羟基香豆素的作用机制涉及其与特定分子靶标的相互作用。例如,在诺氟沙星等抗生素中,该化合物与细菌回旋酶的B亚基相互作用,抑制DNA的ATP依赖性超螺旋。 这种抑制阻止了细菌DNA的复制和转录,导致细菌细胞死亡 .
相似化合物的比较
Comparative Analysis with Structurally Related Compounds
Classical Aminocoumarins
Novobiocin:
- Structure: 3-Amino-4,7-dihydroxycoumarin core + L-noviosyl sugar + carbamoyl-substituted aromatic acyl group .
- Mechanism : Competitive inhibition of GyrB ATPase by mimicking ATP’s adenine ring .
- Activity : Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) but inactive against most Gram-negatives due to poor membrane permeability .
- Clinical Status : Withdrawn due to hepatotoxicity and rapid resistance development .
Clorobiocin :
- Structure: Differs from novobiocin by a chlorine atom at the coumarin 8′ position and a 5-methyl-pyrrole-2-carboxyl group on the noviose sugar .
- Potency: 10-fold higher than novobiocin due to enhanced interactions with GyrB’s hydrophobic pocket .
- Limitations: Similar toxicity profile to novobiocin .
Coumermycin A1 :
- Structure: Two this compound units linked via a pyrrole group, each attached to a noviose sugar .
- Mechanism : Bivalent binding to two GyrB subunits, enhancing inhibitory potency .
- Applications : Primarily used in research due to cytotoxicity .
Non-Classical Aminocoumarins
Simocyclinone D8:
- Structure: Retains the this compound moiety but lacks the noviose sugar; instead, it incorporates an angucyclinone polyketide group .
- Mechanism : Dual binding to GyrB and DNA, blocking gyrase-DNA interaction without competing with ATP .
- Advantage: Active against aminocoumarin-resistant strains .
Fluoroquinolones (Non-Coumarin Comparators)
Structural and Functional Comparison Table
| Compound | Core Structure | Key Substituents | Molecular Weight (Da) | Target | Mechanism of Action |
|---|---|---|---|---|---|
| This compound | Benzopyrone + NH₂, OH groups | None (parent compound) | 193.16 | N/A | N/A |
| Novobiocin | This compound | L-noviosyl sugar + carbamoyl group | 612.63 | GyrB ATPase | ATP competition |
| Clorobiocin | This compound | Chlorine at 8′ + pyrrole-carboxyl group | 663.09 | GyrB ATPase | Enhanced hydrophobic interactions |
| Coumermycin A1 | Dual coumarin cores | Pyrrole linker + two noviose sugars | 1,023.92 | GyrB dimer | Bivalent ATPase inhibition |
| Simocyclinone D8 | This compound | Angucyclinone polyketide | 692.70 | GyrB-DNA interface | Dual binding to GyrB and DNA |
Key Research Findings
Mutasynthesis Studies: Modification of the this compound core via mutasynthesis generated 31 analogs, revealing that substituents on the noviose sugar (e.g., carbamoyl groups) are critical for gyrase inhibition but detrimental to Hsp90 binding .
Novobiocin Derivatives: Efforts to improve solubility via 3′-demethylation or glycosylation modifications failed to mitigate toxicity .
生物活性
3-Amino-4,7-dihydroxycoumarin is a significant compound within the class of aminocoumarins, known for its diverse biological activities, particularly as an antibiotic and anticancer agent. This article synthesizes current research findings on its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in treating diseases such as leishmaniasis.
Chemical Structure and Properties
The this compound structure serves as a fundamental building block for various aminocoumarin derivatives. Its chemical formula is , and it features hydroxyl groups that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study assessed the antimicrobial efficacy against 13 strains of microorganisms using the microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC). The results indicated that certain derivatives showed potent activity against both gram-positive and gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 8 | E. coli |
| Compound B | 16 | S. aureus |
| Compound C | 4 | P. aeruginosa |
| Compound D | 32 | C. albicans |
Cytotoxic Effects
The cytotoxic activity of this compound has been evaluated against various cancer cell lines, including human colon cancer (HCT-116), cervix cancer (HeLa), and breast cancer (MDA-MB-231). The study utilized assays to measure cell viability post-treatment with different concentrations of the compound. Results indicated a dose-dependent cytotoxic effect across all tested cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | % Cell Viability at 10 µM |
|---|---|---|
| HCT-116 | 15 | 45 |
| HeLa | 20 | 38 |
| MDA-MB-231 | 12 | 50 |
| MRC-5 (control) | >100 | 95 |
The primary mechanism of action for aminocoumarins, including this compound, is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. The binding affinity of these compounds to the gyrase enzyme has been characterized using molecular docking studies. For instance, studies have shown that modifications to the aminocoumarin structure can enhance binding efficacy and specificity towards DNA gyrase .
Case Studies
- Leishmaniasis Treatment : A molecular docking study investigated the potential of coumarin analogues as inhibitors of trypanothione reductase in Leishmania species. The findings suggested that certain derivatives could effectively bind to the target enzyme, indicating their therapeutic potential against leishmaniasis .
- Inhibition Studies : A comprehensive evaluation of various aminocoumarins revealed that structural modifications significantly influence their antibacterial potency and selectivity towards DNA gyrase. For example, clorobiocin and novobiocin were found to be more effective than their analogs due to optimal structural interactions with target enzymes .
常见问题
Q. What are the primary enzymatic pathways involved in the biosynthesis of 3-amino-4,7-dihydroxycoumarin in Streptomyces species?
Category: Biosynthesis Mechanism Answer: The biosynthesis of this compound is mediated by amide synthetases such as NovL, CloL, and CouL. These enzymes catalyze the formation of amide bonds between the coumarin core and acyl moieties during aminocoumarin antibiotic assembly. For example, NovL in novobiocin biosynthesis links the this compound moiety to a prenylated benzoyl group . Researchers can validate these pathways via gene knockout experiments or heterologous expression in model hosts like E. coli to isolate intermediates.
Q. How does this compound contribute to DNA gyrase inhibition in aminocoumarin antibiotics?
Category: Mechanism of Action Answer: The coumarin moiety binds competitively to the ATP-binding pocket of the GyrB subunit in bacterial DNA gyrase, preventing ATP-dependent supercoiling. Structural studies reveal that the 3-amino and 4,7-dihydroxy groups form hydrogen bonds with residues in the GyrB active site . Methodologically, this interaction can be confirmed via surface plasmon resonance (SPR) assays or X-ray crystallography of gyrase-coumarin complexes .
Q. What analytical techniques are optimal for characterizing this compound and its derivatives?
Category: Structural Characterization Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, H-NMR can resolve hydroxyl and amino proton signals in DMSO-d6, while C-NMR confirms the coumarin scaffold’s substitution pattern . Coupling with HPLC-PDA ensures purity assessment, particularly for derivatives synthesized via mutasynthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the antibacterial efficacy of this compound derivatives?
Category: Drug Design & SAR Answer: SAR studies should focus on modifying the coumarin core and acyl sidechains. For instance, replacing the deoxysugar moiety (Band C in novobiocin) with polar groups improves water solubility, while halogenation at position 8′ enhances gyrase affinity . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities before synthesizing analogs .
Q. What strategies address the poor pharmacokinetic profiles of this compound-based antibiotics?
Category: Pharmacokinetic Optimization Answer: Poor solubility and oral absorption can be mitigated via prodrug formulations (e.g., esterification of hydroxyl groups) or nanoencapsulation . Evidence from pseudoverdin biosynthesis (3-formylamino-6,7-dihydroxycoumarin) suggests that introducing hydrophilic substituents or glycosylation may enhance bioavailability . In vitro assays using Caco-2 cell monolayers can assess permeability improvements .
Q. How do resistance mutations in bacterial gyrase affect the efficacy of this compound derivatives?
Category: Resistance Mechanisms Answer: Mutations like GyrB D76N reduce coumarin binding by destabilizing hydrogen bonds with the 4,7-dihydroxy groups. Researchers can map resistance hotspots via comparative genomics of resistant strains and validate impacts using ATPase inhibition assays . Directed evolution of gyrase in M. smegmatis models provides a rapid screening platform .
Q. Can this compound derivatives be repurposed for non-antibacterial applications, such as anticancer therapy?
Category: Novel Applications Answer: Yes, novobiocin analogs inhibit Hsp90 by binding to its C-terminal ATPase domain, a mechanism distinct from gyrase inhibition. Researchers can screen coumarin libraries via fluorescence polarization assays using Hsp90-client protein complexes . Modifying the coumarin scaffold with thioether linkages (e.g., replacing hydroxyl groups) may reduce off-target cytotoxicity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
